Mono(4-pentenyl)phthalate
CAS No.: 190184-82-8
Cat. No.: VC0124036
Molecular Formula: C₁₃H₁₄O₄
Molecular Weight: 234.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190184-82-8 |
|---|---|
| Molecular Formula | C₁₃H₁₄O₄ |
| Molecular Weight | 234.25 |
| IUPAC Name | 2-pent-4-enoxycarbonylbenzoate |
| Standard InChI | InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h2,4-5,7-8H,1,3,6,9H2,(H,14,15)/p-1 |
| SMILES | C=CCCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Mono(4-pentenyl)phthalate is characterized by its specific chemical structure consisting of a phthalic acid moiety with a single 4-pentenyl ester group. This compound has a molecular formula of C13H13O4- and a molecular weight of 233.24 g/mol . The structure features a benzene ring with two adjacent carboxylic acid groups, one of which is esterified with 4-pentenyl alcohol, while the other remains as a carboxylate.
Physical and Chemical Properties
The physical and chemical properties of Mono(4-pentenyl)phthalate are directly influenced by its molecular structure. The compound exhibits properties typical of phthalate monoesters, including:
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Lipophilic character due to the alkyl chain
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Moderate water solubility influenced by the free carboxylate group
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Stability under normal environmental conditions
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Ability to form hydrogen bonds through the carboxylate group
These properties contribute to the compound's behavior in biological systems and influence its applications in research settings.
Structural Identifiers
Mono(4-pentenyl)phthalate can be identified through various chemical descriptors that precisely define its structure. These identifiers facilitate accurate database searches and structural comparisons in scientific research.
Table 1: Structural Identifiers of Mono(4-pentenyl)phthalate
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-pent-4-enoxycarbonylbenzoate |
| InChI | InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h2,4-5,7-8H,1,3,6,9H2,(H,14,15)/p-1 |
| InChIKey | HYCQCFCIEMXEMJ-UHFFFAOYSA-M |
| SMILES | C=CCCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
| CAS Registry Number | 190184-82-8 |
Sources: Computed by various chemical informatics tools as documented in PubChem .
Nomenclature and Alternative Designations
The compound is recognized by several names in scientific literature, each providing unique identifiers for research and database purposes.
Synonyms and Alternative Names
Mono(4-pentenyl)phthalate is known by several synonyms that may appear in different contexts:
These alternative designations reflect different naming conventions and classification systems within chemistry and biochemistry fields.
Synthesis and Production Methods
Understanding the synthesis pathways for Mono(4-pentenyl)phthalate provides insight into its production for research purposes and potential natural biosynthesis routes.
Laboratory Synthesis
While the search results don't provide specific synthesis methods for Mono(4-pentenyl)phthalate itself, similar phthalate esters are typically synthesized through esterification reactions involving phthalic anhydride or phthalic acid with the corresponding alcohol. Based on knowledge of related compounds, the synthesis likely involves:
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Reaction of phthalic anhydride with 4-penten-1-ol
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Controlled hydrolysis to maintain monoesterification
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Purification steps to isolate the monoester from potential diester byproducts
Related Compounds and Derivatives
Mono(4-pentenyl)phthalate belongs to a broader family of phthalate compounds with structural similarities that inform our understanding of its potential properties and applications.
Parent Compound and Structural Analogues
According to PubChem data, Mono(4-pentenyl)phthalate is related to Monopent-4-enyl phthalate (CID 12031225) as its parent compound . The structural similarities between these compounds suggest potential overlap in their chemical behavior and biological activities.
Deuterated Derivatives
One significant derivative is Mono(4-pentenyl)phthalate-d4, a deuterated form used in analytical chemistry and proteomics research. This compound features deuterium atoms replacing specific hydrogen atoms in the molecule, creating a mass-labeled version that is valuable for quantitative analysis techniques:
"In proteomics research, it serves as a biochemical marker that aids in the identification and quantification of proteins through mass spectrometry. The presence of deuterium provides a distinct mass difference that enhances analytical measurements."
Analytical Methods and Detection
The analysis and detection of Mono(4-pentenyl)phthalate in various matrices require sophisticated analytical techniques.
Chromatographic Methods
Based on general phthalate analysis approaches referenced in the search results:
"GC–MS analysis showed that there were eleven organic compounds in the methanol extract of root exudates of Allium fistulosum, including derivatives of phthalate ester..."
This suggests that Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for detecting and quantifying phthalate esters including compounds like Mono(4-pentenyl)phthalate. The analysis typically involves:
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Sample extraction using appropriate solvents
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Chromatographic separation
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Mass spectrometric detection and identification
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Quantification based on calibration standards
Spectroscopic Identification
Complementary spectroscopic techniques are often employed for structural confirmation:
"Shi et al. (2005) obtained di-n-butyl phthalate and diisobutyl phthalate from C. basiretorsa for the first time by spectroscopic methods."
These methods likely include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass spectrometry with various ionization techniques
Ecological and Environmental Considerations
The dual nature of phthalate esters as both synthetic chemicals and natural products raises important ecological questions.
Ecological Functions
Natural phthalate esters appear to serve specific ecological functions:
"PAEs are reported to possess allelopathic, antimicrobial, insecticidal, and other biological activities, which might enhance the competitiveness of plants, algae, and microorganisms to better accommodate biotic and abiotic stress."
This suggests that Mono(4-pentenyl)phthalate, if naturally produced, might play a role in chemical ecology and interspecies communications.
Chemical Reactivity and Transformations
Understanding the chemical behavior of Mono(4-pentenyl)phthalate provides insight into its stability, degradation, and potential metabolic pathways.
Hydrolysis
As an ester, Mono(4-pentenyl)phthalate can undergo hydrolysis under appropriate conditions, yielding phthalic acid and 4-penten-1-ol. This reaction may be relevant to its environmental fate and metabolic processing.
Oxidation Reactions
The presence of the terminal alkene in the 4-pentenyl group provides a reactive site for oxidation reactions. These may include:
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Epoxidation of the double bond
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Hydroxylation to form alcohols
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Oxidative cleavage of the double bond
These transformations could influence the compound's biological activity and environmental persistence.
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